Androsta-3,5-diene-3 b,17b-diol

Description

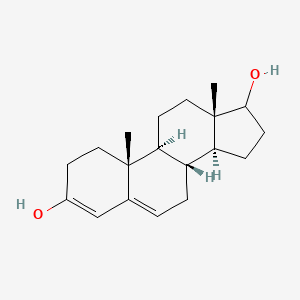

Androsta-3,5-diene-3β,17β-diol (CAS 64898-20-0) is a steroidal diol characterized by conjugated double bonds at positions 3 and 5 and hydroxyl groups at 3β and 17β (Fig. 1). Its molecular formula is C₁₉H₂₈O₂ (molecular weight: 288.4 g/mol) .

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,11,14-17,20-21H,4-10H2,1-2H3/t14-,15-,16-,17?,18-,19-/m0/s1 |

InChI Key |

VOJYMJJLJDDANC-XZIMXZIZSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC=C4[C@@]3(CCC(=C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-3,5-diene-3 b,17b-diol typically involves the chemical modification of androstenediol. The process may include steps such as hydrogenation, oxidation, and reduction reactions under controlled conditions to achieve the desired structural changes.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure purity and yield. The production process is carried out in specialized facilities with stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Androsta-3,5-diene-3 b,17b-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various halogenating agents like bromine (Br2) and iodine (I2) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications.

Scientific Research Applications

Androsta-3,5-diene-3 b,17b-diol has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Studied for its effects on hormone regulation and its potential as a therapeutic agent.

Medicine: Investigated for its anabolic and androgenic properties, which may be beneficial in treating conditions such as muscle wasting and hormonal imbalances.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Androsta-3,5-diene-3 b,17b-diol exerts its effects involves binding to androgen receptors, leading to the activation of specific signaling pathways. This activation results in the modulation of gene expression and protein synthesis, which can influence muscle growth, bone density, and other physiological processes.

Comparison with Similar Compounds

Below is a detailed comparison of Androsta-3,5-diene-3β,17β-diol with structurally and functionally related steroidal compounds.

Structural and Functional Differences

Key Observations:

- Double Bond Position : The 3,5-diene system in Androsta-3,5-diene-3β,17β-diol distinguishes it from 5-Androstenediol (single 5-ene bond) and saturated analogs like 5α-Androstane-3α,17β-diol. This conjugation likely enhances rigidity, affecting binding to steroidogenic enzymes .

- Functional Groups : Arimistane’s 7-keto group confers potent aromatase inhibition, whereas the 3β-OH and 17β-OH groups in the target compound may modulate receptor interactions (e.g., estrogen or androgen receptors) .

- Pharmacological Utility: Epristeride’s 3-carboxylic acid substitution enables selective 5α-reductase inhibition, highlighting how minor structural changes drastically alter biological specificity .

Biochemical and Pharmacological Data

Aromatase Inhibition:

- Arimistane : Demonstrates IC₅₀ = 2.1 µM against human placental aromatase, attributed to its 7-keto group disrupting substrate binding .

- Androsta-3,5-diene-3β,17β-diol: Limited direct data, but studies on similar 3,5-diene steroids suggest moderate aromatase inhibition via competitive binding .

5α-Reductase Inhibition:

- Epristeride : IC₅₀ = 0.3 nM for type II 5α-reductase, making it 100-fold more potent than finasteride .

- Androsta-3,5-diene-3β,17β-diol : Hypothesized to inhibit 5α-reductase due to structural mimicry of dihydrotestosterone (DHT) intermediates, though experimental validation is lacking .

Receptor Binding:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.